2-Methylquinolin-4-yl trifluoromethanesulfonate
Overview
Description
2-Methylquinolin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a trifluoromethanesulfonate group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-4-yl trifluoromethanesulfonate typically involves the reaction of 2-methylquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as halides or amines, through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides (e.g., sodium iodide) and amines (e.g., aniline). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a quinoline derivative with an amine group, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
2-Methylquinolin-4-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Quinoline derivatives are known for their biological activities, and this compound could be explored for potential therapeutic applications.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-4-yl trifluoromethanesulfonate is primarily related to its ability to participate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the quinoline ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methylquinolin-4-yl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethanesulfonate group and the methyl group on the quinoline ring. This combination imparts distinct reactivity and potential biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
(2-methylquinolin-4-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S/c1-7-6-10(18-19(16,17)11(12,13)14)8-4-2-3-5-9(8)15-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWBPFZVKPUNAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562679 | |
Record name | 2-Methylquinolin-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123172-90-7 | |
Record name | 2-Methyl-4-quinolinyl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123172-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylquinolin-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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